2-Methylpentanoate

Description

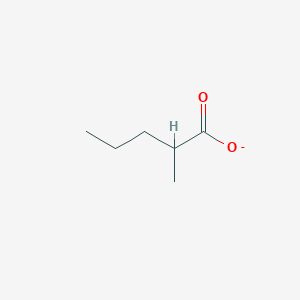

Structure

3D Structure

Properties

Molecular Formula |

C6H11O2- |

|---|---|

Molecular Weight |

115.15 g/mol |

IUPAC Name |

2-methylpentanoate |

InChI |

InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1 |

InChI Key |

OVBFMEVBMNZIBR-UHFFFAOYSA-M |

SMILES |

CCCC(C)C(=O)[O-] |

Canonical SMILES |

CCCC(C)C(=O)[O-] |

Synonyms |

2-methylvalerate 2-methylvaleric acid |

Origin of Product |

United States |

Foundational & Exploratory

What are the physicochemical properties of methyl 2-methylpentanoate?

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Methylpentanoate

Introduction

Methyl this compound (CAS No. 2177-77-7) is a fatty acid ester recognized for its sweet, fruity aroma, with notes of maple, hazelnut, and strawberry.[1][2] It is found in nature in baked potatoes and is used as a flavoring agent in the food industry.[2][3] This technical guide provides a comprehensive overview of its physicochemical properties, experimental determination protocols, and relevant chemical pathways for researchers, scientists, and professionals in drug development.

Physicochemical Data

The properties of methyl this compound are summarized in the tables below, presenting both experimental and computed data for clear reference and comparison.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | methyl this compound | [4] |

| CAS Number | 2177-77-7 | [1] |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [4] |

| Canonical SMILES | CCCC(C)C(=O)OC | [4] |

| InChIKey | ZTULNMNIVVMLIU-UHFFFAOYSA-N | [4] |

| Physical Description | Pale yellow to colorless clear liquid | [4][5][6] |

Table 2: Experimental Physicochemical Properties

| Property | Value | Conditions | Source |

| Boiling Point | 135.1 °C | at 760 mmHg | [1] |

| 45.0 °C | at 0.20 mmHg | [2][4][5] | |

| Density | 0.878 g/mL | at 25 °C | [2][5] |

| 0.871 - 0.881 g/cm³ | at 25 °C | [6] | |

| Refractive Index | 1.403 | n20/D | [1][2][5] |

| 1.400 - 1.405 | n20/D | [4] | |

| Flash Point | 33.4 °C | [1] | |

| 85 - 90 °F | TCC | [2][5][6] | |

| Vapor Pressure | 7.85 mmHg | at 25 °C | [1][5] |

| Water Solubility | 1070 mg/L (estimated) | at 25 °C | [5][6] |

Table 3: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.1 | [1][3] |

| Polar Surface Area | 26.3 Ų | [1][3][7] |

| Hydrogen Bond Donor Count | 0 | [1][7] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1][7] |

| Complexity | 88.9 | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard analytical techniques applicable to the characterization of esters like methyl this compound.

Purity and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a primary method for assessing the purity of volatile compounds and confirming their identity.

-

Objective: To separate methyl this compound from any impurities and confirm its molecular weight and fragmentation pattern.

-

Methodology:

-

Sample Preparation: A dilute solution of methyl this compound is prepared in a volatile organic solvent (e.g., ethanol).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.

-

Detection (MS): As the compound elutes from the column, it enters the mass spectrometer. It is ionized (commonly by electron impact), causing it to fragment into characteristic ions. The mass-to-charge ratio of these fragments is analyzed to produce a mass spectrum.

-

Data Analysis: The retention time from the chromatogram helps in identification, while the mass spectrum provides a molecular fingerprint, which can be compared against spectral libraries like NIST for confirmation.[4] The relative peak area in the chromatogram is used to quantify purity.

-

Density Determination: Pycnometry

A pycnometer is used for the precise measurement of a liquid's density.

-

Objective: To determine the density of methyl this compound at a specific temperature (e.g., 25 °C).[2][5]

-

Methodology:

-

Calibration: The empty pycnometer is weighed. It is then filled with a reference substance of known density (e.g., deionized water) at the target temperature, and its weight is recorded.

-

Measurement: The pycnometer is cleaned, dried, and filled with methyl this compound at the same temperature. Its weight is recorded.

-

Calculation: The density is calculated using the formula: Density = (Mass of sample / Mass of water) * Density of water

-

Refractive Index Measurement: Refractometry

The refractive index is a fundamental physical property that is useful for identifying and assessing the purity of a liquid sample.

-

Objective: To measure the refractive index of methyl this compound at a specified wavelength and temperature (typically n20/D, using the sodium D-line at 20 °C).[1][5]

-

Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of methyl this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the instrument's light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary line is sharp and centered. The refractive index is then read from the instrument's scale.

-

Visualizations

Diagrams created using Graphviz illustrate key relationships and workflows relevant to the study of methyl this compound.

Caption: Fischer esterification synthesis of methyl this compound.

Caption: General workflow for chemical characterization.

References

- 1. METHYL this compound|2177-77-7|lookchem [lookchem.com]

- 2. METHYL this compound | 2177-77-7 [chemicalbook.com]

- 3. methyl (2S)-2-methylpentanoate | C7H14O2 | CID 641832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl this compound | C7H14O2 | CID 519890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. methyl 2-methyl valerate [thegoodscentscompany.com]

- 7. Showing Compound Methyl (±)-2-methylpentanoate (FDB015095) - FooDB [foodb.ca]

2-Methylpentanoate structural isomers and their characteristics

An In-depth Technical Guide to the Structural Isomers of Methyl Pentanoate (C6H12O2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of methyl pentanoate, which all share the molecular formula C6H12O2. The document details their physicochemical characteristics, spectroscopic data, and synthesis and analysis protocols.

Introduction to C6H12O2 Ester Isomers

Esters with the molecular formula C6H12O2 are a diverse group of compounds, many of which are known for their characteristic fruity odors. They find applications as flavoring agents, fragrances, and solvents. Understanding the distinct properties of each isomer is crucial for their effective application in research and industry. This guide focuses on the structural isomers of methyl pentanoate, including branched-chain variations of the pentanoate group and isomers with different arrangements of the ester functional group.

The primary isomers covered in this guide are:

-

Methyl pentanoate

-

Methyl 3-methylpentanoate

-

Methyl 4-methylpentanoate

-

Ethyl butanoate

-

Propyl propanoate

-

Isopropyl propanoate

-

n-Butyl acetate

-

Isobutyl acetate

-

sec-Butyl acetate

-

tert-Butyl acetate

Physicochemical Properties

The structural variations among these isomers lead to differences in their physical properties, such as boiling point, melting point, density, and solubility. These properties are summarized in the table below for easy comparison.

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Solubility in Water |

| Methyl pentanoate | CH3(CH2)3COOCH3 | 127-128 | -91 | 0.884 | Slightly soluble |

| Methyl 3-methylpentanoate | CH3CH2CH(CH3)CH2COOCH3 | 135-136 | - | 0.880 | Sparingly soluble |

| Methyl 4-methylpentanoate | (CH3)2CH(CH2)2COOCH3 | 135 | - | 0.888 | Insoluble |

| Ethyl butanoate | CH3(CH2)2COOCH2CH3 | 120-121 | -93 | 0.879 | Slightly soluble |

| Propyl propanoate | CH3CH2COOCH2CH2CH3 | 122-124 | -76 | 0.881 | Slightly soluble[1] |

| Isopropyl propanoate | CH3CH2COOCH(CH3)2 | 108-111 | -73 | 0.868 | Slightly soluble |

| n-Butyl acetate | CH3COOCH2(CH2)2CH3 | 126 | -78 | 0.882 | Slightly soluble |

| Isobutyl acetate | CH3COOCH2CH(CH3)2 | 118 | -99 | 0.875 | Slightly soluble |

| sec-Butyl acetate | CH3COOCH(CH3)CH2CH3 | 112-113 | -99 | 0.872 | Slightly soluble |

| tert-Butyl acetate | CH3COOC(CH3)3 | 97-98 | - | 0.866 | Insoluble |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of these isomers. This section provides key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR data are critical for elucidating the structures of the C6H12O2 isomers. The chemical shifts (δ) are given in parts per million (ppm) relative to tetramethylsilane (TMS).

| Isomer | ¹H NMR Data (δ, multiplicity, integration, assignment) | ¹³C NMR Data (δ, assignment) |

| Methyl pentanoate | 3.66 (s, 3H, -OCH3), 2.30 (t, 2H, -CH2COO-), 1.62 (quint, 2H, -CH2CH2COO-), 1.35 (sext, 2H, CH3CH2-), 0.91 (t, 3H, CH3CH2-) | 174.3 (C=O), 51.4 (-OCH3), 34.0 (-CH2COO-), 26.9 (-CH2CH2COO-), 22.3 (CH3CH2-), 13.7 (CH3CH2-) |

| Methyl 3-methylpentanoate | 3.66 (s, 3H, -OCH3), 2.25 (d, 2H, -CH2COO-), 2.00 (m, 1H, -CH(CH3)-), 1.39 (m, 2H, -CH2CH3), 0.93 (d, 3H, -CH(CH3)-), 0.90 (t, 3H, -CH2CH3) | 173.8 (C=O), 51.4 (-OCH3), 41.5 (-CH2COO-), 31.8 (-CH(CH3)-), 29.2 (-CH2CH3), 19.3 (-CH(CH3)-), 11.4 (-CH2CH3) |

| Methyl 4-methylpentanoate | 3.66 (s, 3H, -OCH3), 2.31 (t, 2H, -CH2COO-), 1.54 (m, 1H, -CH(CH3)2), 1.20 (q, 2H, -CH2CH2COO-), 0.88 (d, 6H, -CH(CH3)2) | 174.4 (C=O), 51.5 (-OCH3), 34.5 (-CH2COO-), 33.7 (-CH2CH2COO-), 27.8 (-CH(CH3)2), 22.4 (-CH(CH3)2) |

| Ethyl butanoate | 4.12 (q, 2H, -OCH2CH3), 2.28 (t, 2H, -CH2COO-), 1.65 (sext, 2H, -CH2CH2COO-), 1.25 (t, 3H, -OCH2CH3), 0.95 (t, 3H, CH3CH2-) | 173.8 (C=O), 60.1 (-OCH2CH3), 36.2 (-CH2COO-), 18.5 (-CH2CH2COO-), 14.2 (-OCH2CH3), 13.7 (CH3CH2-)[2] |

| Propyl propanoate | 4.02 (t, 2H, -OCH2-), 2.31 (q, 2H, -COCH2-), 1.66 (m, 2H, -OCH2CH2-), 1.15 (t, 3H, -COCH2CH3), 0.94 (t, 3H, -CH2CH3) | 174.6 (C=O), 66.1 (-OCH2-), 27.7 (-COCH2-), 22.1 (-OCH2CH2-), 10.4 (-CH2CH3), 9.1 (-COCH2CH3) |

| Isopropyl propanoate | 4.99 (sept, 1H, -OCH-), 2.30 (q, 2H, -COCH2-), 1.22 (d, 6H, -CH(CH3)2), 1.14 (t, 3H, -COCH2CH3) | 174.1 (C=O), 67.2 (-OCH-), 27.9 (-COCH2-), 21.9 (-CH(CH3)2), 9.1 (-COCH2CH3)[3] |

| n-Butyl acetate | 4.05 (t, 2H, -OCH2-), 2.04 (s, 3H, CH3CO-), 1.62 (m, 2H, -OCH2CH2-), 1.38 (m, 2H, -CH2CH2CH3), 0.93 (t, 3H, -CH2CH3) | 171.1 (C=O), 64.4 (-OCH2-), 30.7 (-OCH2CH2-), 20.9 (CH3CO-), 19.1 (-CH2CH2CH3), 13.7 (-CH2CH3)[4] |

| Isobutyl acetate | 3.84 (d, 2H, -OCH2-), 2.05 (s, 3H, CH3CO-), 1.93 (m, 1H, -CH(CH3)2), 0.93 (d, 6H, -CH(CH3)2) | 171.2 (C=O), 70.8 (-OCH2-), 27.8 (-CH(CH3)2), 20.9 (CH3CO-), 19.1 (-CH(CH3)2) |

| sec-Butyl acetate | 4.83 (sex, 1H, -OCH-), 2.05 (s, 3H, CH3CO-), 1.58 (m, 2H, -CH2CH3), 1.21 (d, 3H, -OCH(CH3)-), 0.89 (t, 3H, -CH2CH3) | 171.0 (C=O), 72.3 (-OCH-), 28.8 (-CH2CH3), 21.3 (CH3CO-), 19.7 (-OCH(CH3)-), 9.8 (-CH2CH3)[3] |

| tert-Butyl acetate | 1.96 (s, 3H, CH3CO-), 1.45 (s, 9H, -C(CH3)3) | 170.6 (C=O), 80.3 (-OC(CH3)3), 28.6 (-C(CH3)3), 22.2 (CH3CO-)[5] |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers, which are useful for their identification.

| Isomer | Key Mass-to-Charge Ratios (m/z) |

| Methyl pentanoate | 116 (M+), 85, 74 (base peak), 57, 43[6] |

| Methyl 3-methylpentanoate | 116 (M+), 101, 88, 74, 59, 43 |

| Methyl 4-methylpentanoate | 116 (M+), 101, 87, 74, 57, 43 |

| Ethyl butanoate | 116 (M+), 88, 71, 60, 43 (base peak) |

| Propyl propanoate | 116 (M+), 87, 75, 57 (base peak), 43 |

| Isopropyl propanoate | 116 (M+), 101, 75, 57, 43 (base peak) |

| n-Butyl acetate | 116 (M+), 73, 61, 56, 43 (base peak) |

| Isobutyl acetate | 116 (M+), 73, 61, 56, 43 (base peak) |

| sec-Butyl acetate | 116 (M+), 87, 73, 56, 43 (base peak) |

| tert-Butyl acetate | 116 (M+), 101, 57 (base peak), 43, 41 |

Experimental Protocols

This section details common laboratory procedures for the synthesis and analysis of C6H12O2 ester isomers.

Synthesis Protocols

This is a common method for synthesizing esters from a carboxylic acid and an alcohol using an acid catalyst.[7][8][9][10][11][12]

-

Materials:

-

Carboxylic acid (e.g., pentanoic acid)

-

Alcohol (e.g., methanol)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (drying agent)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

-

-

Procedure:

-

Combine the carboxylic acid and an excess of the alcohol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and transfer it to a separatory funnel containing water.

-

Extract the ester with an organic solvent.

-

Wash the organic layer with sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the ester by distillation.

-

This method is suitable for alcohols and phenols and is generally faster and irreversible compared to Fischer esterification.[13][14]

-

Materials:

-

Acyl chloride (e.g., pentanoyl chloride)

-

Alcohol (e.g., methanol)

-

Pyridine or triethylamine (to neutralize HCl)

-

Anhydrous organic solvent (e.g., dichloromethane or THF)

-

Round-bottom flask, dropping funnel, magnetic stirrer.

-

-

Procedure:

-

Dissolve the alcohol and pyridine in an anhydrous organic solvent in a round-bottom flask, and cool in an ice bath.

-

Slowly add the acyl chloride to the solution with stirring.

-

Allow the reaction to proceed at room temperature for several hours.

-

Filter the mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude ester, which can be further purified by distillation.

-

Analytical Protocols

GC-MS is a powerful technique for separating and identifying the different isomers in a mixture.

-

Sample Preparation:

-

Dilute the ester sample in a suitable solvent (e.g., hexane or dichloromethane).

-

For analysis of fatty acids from a biological matrix, a derivatization step to form methyl esters (FAMEs) is required. This is typically done by transesterification with methanolic HCl or BF3/methanol.

-

-

GC-MS Parameters (Typical):

-

Column: A polar capillary column (e.g., DB-WAX or FFAP) is suitable for separating these isomers.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 35-300.

-

Visualizations

Molecular Structures

The following diagrams illustrate the structures of the C6H12O2 ester isomers.

References

- 1. tert-Butyl acetoacetate(1694-31-1) 1H NMR spectrum [chemicalbook.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl butanoate [orgspectroscopyint.blogspot.com]

- 3. rsc.org [rsc.org]

- 4. Butyl Acetate | C6H12O2 | CID 31272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The mass spectrum of methyl pentanoate (molecular weight =116 ) shows fra.. [askfilo.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. cerritos.edu [cerritos.edu]

- 9. odp.library.tamu.edu [odp.library.tamu.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. Khan Academy [khanacademy.org]

- 13. Preparation of Esters - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

The Natural Occurrence of Ethyl 2-Methylpentanoate in Food and Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylpentanoate is a volatile organic compound recognized for its characteristic fruity aroma, often described as reminiscent of apple, pineapple, and melon. This ester is a significant contributor to the flavor and fragrance profiles of various natural and processed food products. Its presence is not only a key factor in the sensory perception of these foods but also an area of interest for food scientists, flavor chemists, and researchers in related fields. This technical guide provides a comprehensive overview of the natural occurrence of ethyl this compound in the food and plant kingdom, detailing its presence, the analytical methods for its quantification, and the biosynthetic pathways leading to its formation.

Natural Occurrence and Quantitative Data

Ethyl this compound has been identified as a natural volatile constituent in a variety of plants and food products. Its presence has been confirmed in plums, red clover, and wine. While specific quantitative data for ethyl this compound is often proprietary or not extensively published in publicly available literature, research on related volatile esters provides valuable insights into the typical concentration ranges.

For instance, a study on the volatile components of five plum cultivars grown in Sichuan identified the presence of ethyl this compound, highlighting its contribution to the characteristic aroma of this fruit. Another study on red clover silage also reported the detection of ethyl 3-methyl pentanoate, a closely related isomer, indicating the presence of this class of compounds in clover.

In the context of beverages, research into the aroma components of wine has provided more specific quantitative data for structurally similar compounds. A study on red wines identified and quantified ethyl 2-hydroxy-4-methylpentanoate, a related ester, with an average concentration of approximately 400 μg/L. This provides a valuable reference point for the likely concentration levels of similar minor esters in fermented beverages.

Table 1: Quantitative Data for Ethyl this compound and Related Esters in Natural Sources

| Food/Plant Source | Compound | Concentration Range | Notes |

| Plums (Sichuan cultivars) | Ethyl this compound | Present (Qualitative) | Contributes to the characteristic fruity aroma. Specific quantitative data is not available in the cited study. |

| Red Clover (Silage) | Ethyl 3-methylpentanoate | Present (Qualitative) | Isomer of ethyl this compound. |

| Red Wine | Ethyl 2-hydroxy-4-methylpentanoate | ~ 400 μg/L (average) | A structurally related ester, providing an indication of the potential concentration range for minor branched-chain ethyl esters in wine.[1][2][3] |

Experimental Protocols

The identification and quantification of volatile compounds like ethyl this compound from complex food and plant matrices require sensitive and specific analytical techniques. The most common and effective method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Quantification of Ethyl this compound in a Fruit Matrix (e.g., Plum)

This protocol is a generalized procedure based on established methods for volatile ester analysis in fruits.

1. Sample Preparation:

-

Homogenize a representative sample of the fruit pulp (e.g., 5 grams) in a blender.

-

Transfer the homogenate to a 20 mL headspace vial.

-

Add a saturated solution of sodium chloride (e.g., 5 mL) to the vial to increase the volatility of the analytes by the "salting-out" effect.

-

Add a known concentration of an appropriate internal standard (e.g., ethyl heptanoate) for accurate quantification.

-

Immediately seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

-

Incubation: Equilibrate the sample vial at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 15 minutes) with gentle agitation to allow the volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the heated injection port of the GC (e.g., at 250°C) for a short period (e.g., 5 minutes) to desorb the analytes onto the GC column.

-

GC Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute the compounds based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry Detection:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Detection Mode: Operate in full scan mode to acquire mass spectra for compound identification. For targeted quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity.

-

Identification: Identify ethyl this compound by comparing its retention time and mass spectrum with that of a pure standard. The NIST library can be used for tentative identification.

-

Quantification: Calculate the concentration of ethyl this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with known concentrations of the standard.

-

Biosynthesis of Ethyl this compound in Plants

The biosynthesis of branched-chain esters like ethyl this compound in plants is intrinsically linked to the metabolism of branched-chain amino acids, particularly isoleucine. The pathway involves a series of enzymatic reactions that convert the amino acid into its corresponding alcohol and acyl-CoA, which are then esterified.

The key steps in the proposed biosynthetic pathway are:

-

Transamination: The initial step involves the removal of the amino group from L-isoleucine, catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This reaction converts isoleucine into α-keto-β-methylvalerate.

-

Decarboxylation: The α-keto acid is then decarboxylated by a decarboxylase enzyme to form 2-methylbutanal.

-

Reduction to Alcohol: The resulting aldehyde, 2-methylbutanal, is reduced to its corresponding alcohol, 2-methylbutanol, by an alcohol dehydrogenase (ADH) .

-

Formation of Acyl-CoA: In a parallel pathway, α-keto-β-methylvalerate can be oxidatively decarboxylated to form 2-methylbutanoyl-CoA.

-

Esterification: The final step is the esterification of an alcohol with an acyl-CoA. In the case of ethyl this compound, the alcohol would be ethanol, and the acyl-CoA would be 2-methylpentanoyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT) . The formation of 2-methylpentanoyl-CoA would follow a similar pathway from a C6 branched-chain amino acid precursor.

Caption: Proposed biosynthetic pathway of ethyl this compound from branched-chain amino acids.

Caption: General experimental workflow for the analysis of ethyl this compound.

Conclusion

Ethyl this compound is a naturally occurring ester that plays a role in the desirable fruity aromas of various foods and plants. While its quantification can be challenging due to its typically low concentrations, modern analytical techniques such as HS-SPME-GC-MS provide the necessary sensitivity and selectivity for its detection and measurement. Understanding its biosynthetic origins from branched-chain amino acids opens avenues for future research into flavor development in fruits and fermented products. This guide serves as a foundational resource for professionals engaged in the study and application of natural flavor compounds.

References

The Biological Activity of 2-Methylpentanoate and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentanoic acid, a branched-chain fatty acid, and its ester derivatives are compounds of interest in various scientific fields. While primarily utilized in the flavor and fragrance industries, their structural similarity to endogenous short-chain fatty acids (SCFAs) suggests potential for biological activity. SCFAs are well-established as key signaling molecules, primarily through their interaction with G-protein coupled receptors (GPCRs) and as inhibitors of histone deacetylases (HDACs). This technical guide provides a comprehensive overview of the known biological activities of 2-methylpentanoate and its derivatives, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Quantitative Biological Activity Data

The available quantitative data on the biological activity of this compound and its simple ester derivatives is limited. The majority of research has focused on toxicological assessments for industrial applications. However, data from related compounds and more complex derivatives provide insights into their potential activities.

Table 1: Toxicological and Ecotoxicological Data for Ethyl this compound

| Parameter | Value | Species/System | Reference |

| No Observed Adverse Effect Level (NOAEL) - Repeated Dose Toxicity | 333 mg/kg/day | Rat | [1] |

| No Observed Adverse Effect Level (NOAEL) - Reproductive Toxicity | 1000 mg/kg/day | Rat | [1] |

| 48-hour EC50 - Algae Growth Inhibition | > 100 mg/L | Algae | [1] |

Table 2: Antibacterial Activity of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic Acid Derivatives

| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| 4c, 4d, 4e, 4f | Multidrug-resistant Gram-positive bacteria | 2 µg/mL | [2] |

| 4a-4h | Multidrug-resistant Gram-positive bacteria | 2-8 µg/mL | [2] |

Table 3: Histone Deacetylase (HDAC) Inhibitory Activity of Short-Chain Fatty Acids

| Compound | IC50 | Assay System | Reference |

| Butyrate | 0.09 mM | Nuclear extracts from HT-29 human colon carcinoma cells | [3] |

Potential Signaling Pathways

Based on the classification of 2-methylpentanoic acid as a short-chain fatty acid, two primary signaling pathways are of interest: G-protein coupled receptor activation and histone deacetylase inhibition.

G-Protein Coupled Receptor (GPCR) Signaling

Short-chain fatty acids are known to activate GPR41 (FFAR3) and GPR43 (FFAR2). C4-C6 branched-chain fatty acids have been identified as ligands for GPR41.[4] Activation of these receptors can lead to a variety of downstream cellular responses.

Caption: Generalized GPCR signaling pathway for SCFAs.

Histone Deacetylase (HDAC) Inhibition

Short-chain fatty acids can enter the nucleus and inhibit the activity of HDACs. This leads to an increase in histone acetylation, altering chromatin structure and gene expression.

Caption: Mechanism of HDAC inhibition by SCFAs.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound and its derivatives can be adapted from established methods for short-chain fatty acids.

GPCR Activation Assay Workflow

This workflow outlines a cell-based assay to determine if a compound activates a specific GPCR, such as GPR41.

Caption: Experimental workflow for a GPCR activation assay.

HDAC Inhibition Assay Workflow

This protocol describes an in vitro assay to measure the inhibition of HDAC enzymes.

Caption: Experimental workflow for an in vitro HDAC inhibition assay.

Conclusion

While direct evidence for the potent biological activity of this compound and its simple esters is currently sparse, their classification as short-chain fatty acids provides a strong rationale for investigating their potential roles in GPCR signaling and HDAC inhibition. The provided data on related compounds, along with the outlined experimental protocols and pathway diagrams, serve as a valuable resource for researchers aiming to explore the pharmacological potential of this class of molecules. Further studies are warranted to elucidate the specific biological targets and quantitative activity of this compound and its derivatives.

References

Spectroscopic Analysis of Methyl 2-Methylpentanoate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for methyl 2-methylpentanoate, a key compound in various research and development applications. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for identification, characterization, and quality control purposes. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for methyl this compound.

¹H NMR Data

The ¹H NMR spectrum of methyl this compound provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for Methyl this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.67 | s | 3H | O-CH ₃ |

| 2.44 | m | 1H | CH (CH₃)COOCH₃ |

| 1.63 | m | 1H | CH HCH(CH₃) |

| 1.41 | m | 1H | CHH CH(CH₃) |

| 1.35 | m | 2H | CH₃CH ₂CH₂ |

| 1.14 | d | 3H | CH(CH ₃)COOCH₃ |

| 0.90 | t | 3H | CH ₃CH₂CH₂ |

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The following data is based on a predicted spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl this compound

| Chemical Shift (δ) ppm | Assignment |

| 176.9 | C =O |

| 51.2 | O-C H₃ |

| 41.2 | C H(CH₃)COOCH₃ |

| 34.5 | C H₂CH(CH₃) |

| 20.3 | CH₃C H₂CH₂ |

| 16.8 | CH(C H₃)COOCH₃ |

| 14.0 | C H₃CH₂CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Methyl this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2958 | Strong | C-H stretch (alkane) |

| 1738 | Strong | C=O stretch (ester) |

| 1460 | Medium | C-H bend (alkane) |

| 1198, 1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data (Electron Ionization) for Methyl this compound

| m/z | Relative Intensity (%) |

| 130 | 5 |

| 115 | 10 |

| 101 | 25 |

| 88 | 100 |

| 73 | 20 |

| 57 | 40 |

| 43 | 55 |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation: A solution of methyl this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 s

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 s

Infrared Spectroscopy

Sample Preparation: A thin film of neat methyl this compound was prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer.

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mode: Transmittance

Mass Spectrometry

Instrumentation: Mass spectral data were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

GC Parameters:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250°C

-

Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 40-400 m/z

-

Source Temperature: 230°C

Toxicological Profile of Ethyl 2-Methylpentanoate for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-methylpentanoate (CAS No. 39255-32-8) is a branched-chain fatty acid ester utilized as a flavoring agent in the food industry and as a fragrance ingredient in consumer products.[1][2][3] For research applications, particularly in drug development and chemical synthesis, a thorough understanding of its toxicological profile is imperative for risk assessment and safe handling. This document provides a comprehensive overview of the available toxicological data for ethyl this compound, including summaries of key studies, detailed experimental protocols, and visualizations of metabolic and experimental workflows. The toxicological evaluation reveals that ethyl this compound is not considered genotoxic.[4] Safety assessments for repeated dose and reproductive toxicity have been established through read-across approaches with structurally similar compounds, indicating a high margin of safety at current exposure levels.[4]

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 39255-32-8 | [1][2][4] |

| Molecular Formula | C₈H₁₆O₂ | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, apple-like | [5] |

| Boiling Point | 152-153 °C | [6] |

| Density | 0.864 g/mL at 25 °C | [6] |

| Solubility | Insoluble in water; soluble in alcohol. | [] |

Metabolism and Pharmacokinetics

Upon ingestion or systemic exposure, ethyl this compound is expected to undergo rapid hydrolysis by esterase enzymes present in the gastrointestinal tract, blood, and liver.[1][2][8] This metabolic process yields its constituent molecules: 2-methylpentanoic acid and ethanol.[1][8] The rapid degradation of fatty acid ethyl esters in the body is a key factor in mitigating potential toxicity from the parent ester.[2][8]

Figure 1: Metabolic pathway of ethyl this compound.

Toxicological Endpoints

The toxicological profile of ethyl this compound has been assessed across several key endpoints. Much of the data for systemic toxicity is derived from read-across analysis of structurally similar compounds, a common practice in fragrance safety assessments.[4]

Acute Toxicity

Data on the acute toxicity of ethyl this compound is limited. However, it is expected to have a low order of acute toxicity based on its use as a food additive and the safety assessments of similar compounds.[2][9]

Genotoxicity

Ethyl this compound is considered to be non-genotoxic based on a battery of in vitro assays.[4]

| Assay | Test System | Concentrations Tested | Result | Reference(s) |

| Bacterial Reverse Mutation Assay (OECD 471) | S. typhimurium & E. coli | Not specified | Non-mutagenic | [4] |

| In Vitro Chromosome Aberration Test (OECD 473) | Human peripheral blood lymphocytes | Up to 1450 µg/mL | Non-clastogenic | [4] |

Repeated Dose Toxicity

No specific repeated dose toxicity studies are available for ethyl this compound. The safety assessment relies on data from the read-across analog, ethyl 2-methylbutyrate (CAS No. 7452-79-1).[4]

| Study Type | Analog | Test System | Doses | NOAEL | Margin of Exposure (MOE) | Reference(s) |

| Combined Repeated Dose & Repro/Devo Screening (OECD 422) | Ethyl 2-methylbutyrate | Sprague Dawley rats | 0, 250, 500, 1000 mg/kg/day | 1000 mg/kg/day | 104,063 | [4] |

Reproductive and Developmental Toxicity

Similar to repeated dose toxicity, the assessment of reproductive and developmental toxicity is based on data from ethyl 2-methylbutyrate.[4]

| Study Type | Analog | Test System | Doses | NOAEL | Margin of Exposure (MOE) | Reference(s) |

| Combined Repeated Dose & Repro/Devo Screening (OECD 422) | Ethyl 2-methylbutyrate | Sprague Dawley rats | 0, 250, 500, 1000 mg/kg/day | 1000 mg/kg/day | 312,500 | [4] |

Skin Sensitization

Limited data exists for ethyl this compound itself. The risk assessment for skin sensitization utilizes data from the read-across analog, butyl 2-methylvalerate (CAS No. 6297-41-2). Both compounds are predicted to be non-reactive with skin proteins.[4]

Photoirritation and Photoallergenicity

Based on UV/Vis absorption spectra, ethyl this compound does not absorb light in the range of 290-700 nm, indicating a lack of potential for photoirritation or photoallergenicity.[4]

Local Respiratory Toxicity

The risk of local respiratory toxicity is considered low. The estimated inhalation exposure is significantly below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[4]

Signaling Pathway Interactions (Hypothetical)

There is no direct evidence detailing the specific signaling pathways affected by ethyl this compound. However, based on its rapid hydrolysis to 2-methylpentanoic acid, it is plausible that this metabolite could interact with pathways known to be modulated by other short-chain fatty acids (SCFAs). SCFAs are known to act as signaling molecules, primarily through the activation of G-protein-coupled receptors (GPCRs), such as FFAR2 and FFAR3, and the inhibition of histone deacetylases (HDACs).

Figure 2: Hypothetical signaling pathways for the metabolite 2-methylpentanoic acid.

Disclaimer: This diagram represents a hypothetical model based on the known activities of other short-chain fatty acids. Specific interactions of 2-methylpentanoic acid with these pathways have not been empirically demonstrated.

Experimental Protocols

Detailed methodologies for the key toxicological assays are summarized below.

Bacterial Reverse Mutation Assay (OECD 471)

This assay evaluates the potential of a substance to induce gene mutations in bacteria.

-

Principle: Amino acid-requiring strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance. Mutagens can cause a reverse mutation, restoring the bacteria's ability to synthesize the essential amino acid and thus form colonies on a minimal agar medium.

-

Methodology:

-

Strains: A minimum of five strains are used, including those that detect base-pair substitutions (e.g., S. typhimurium TA100, TA1535) and frameshift mutations (e.g., TA98, TA1537).

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

-

Exposure: The test substance is applied using the plate incorporation or pre-incubation method over a range of at least five concentrations.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies compared to the solvent control.

-

Figure 3: Workflow for the OECD 471 Bacterial Reverse Mutation Assay.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)

This study provides information on general systemic toxicity, as well as on potential effects on male and female reproductive performance.

-

Principle: The test substance is administered daily to groups of male and female rats before, during, and after mating to assess effects on fertility, pregnancy, maternal behavior, and offspring viability. General toxicity is also evaluated.

-

Methodology:

-

Animals: Typically, Sprague Dawley rats are used (at least 10 per sex per group).

-

Dosing: The substance is administered orally by gavage daily to at least three dose groups and a control group. Males are dosed for a minimum of four weeks, and females throughout the study (approx. 63 days).

-

Mating: After a pre-mating dosing period, animals are paired for mating.

-

Observations: Clinical signs, body weight, food consumption, estrous cycles, and mating/fertility parameters are recorded. Pups are examined for viability, growth, and developmental landmarks.

-

Pathology: At termination, a full necropsy is performed on all adult animals. Organs are weighed, and histopathological examination of reproductive and target organs is conducted.

-

Figure 4: Workflow for the OECD 422 Combined Toxicity Study.

Read-Across Rationale

The safety assessment of ethyl this compound heavily relies on a read-across approach, where data from a well-studied, structurally similar chemical is used to predict the toxicity of the target chemical. This is justified by similarities in their physical-chemical properties, metabolic pathways, and expected biological activity.

Figure 5: Logical relationship of the read-across approach.

Conclusion

Ethyl this compound has a favorable toxicological profile for its use in research applications, characterized by a lack of genotoxic potential and a high margin of safety for repeated dose and reproductive toxicity based on read-across data. Its rapid in vivo hydrolysis to endogenous or readily metabolized substances is a key determinant of its low toxicity. While specific data on signaling pathway interactions are lacking, its primary metabolite, 2-methylpentanoic acid, may plausibly interact with pathways common to other short-chain fatty acids. Standard safe handling procedures for flammable liquids are recommended.

References

- 1. The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. manzanate (Givaudan), 39255-32-8 [thegoodscentscompany.com]

- 6. Ethyl this compound | CAS#:39255-32-8 | Chemsrc [chemsrc.com]

- 8. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethyl this compound | C8H16O2 | CID 62902 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Olfactory Profile and Sensory Analysis of 2-Methylpentanoate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory characteristics and sensory analysis of 2-methylpentanoate isomers. It is designed to be a core resource for professionals in research, scientific, and drug development fields who are engaged with flavor and fragrance chemistry, sensory science, and pharmacology. This document details the olfactory profiles of these esters, presents quantitative sensory data, outlines detailed experimental protocols for their analysis, and explores the underlying signaling pathways involved in their perception.

Introduction to this compound Isomers and Their Olfactory Significance

This compound esters are a class of volatile organic compounds that contribute significantly to the fruity and sweet aromas of many natural products, including fruits and fermented beverages. Their characteristic scents make them valuable components in the flavor and fragrance industry. The position of the methyl group on the pentanoate backbone gives rise to several isomers, each with a potentially unique olfactory profile. Understanding the subtle differences in scent perception between these isomers is crucial for creating targeted and nuanced flavor and fragrance formulations.

This guide focuses on the sensory perception of key isomers such as methyl this compound and ethyl this compound, providing a detailed examination of their odor characteristics and the methodologies used to evaluate them.

Olfactory Profile of this compound Isomers

The olfactory profiles of this compound isomers are generally characterized by fruity and sweet notes. However, the specific descriptors can vary depending on the esterifying group (e.g., methyl, ethyl) and the position of the methyl group on the pentanoic acid chain.

Methyl this compound is often described as having a sweet, fruity aroma with distinct notes of apple, pineapple, and a hint of green melon.[1] Some assessments also include descriptors like berry, banana, and tropical.[1]

Ethyl this compound shares a similar fruity profile but is frequently associated with a more complex aroma, including notes of apple, pineapple, and melon with a creamy richness.[2] It is a naturally occurring compound found in clover, plums, and wine.

Quantitative Sensory Data

| Isomer | Odor Descriptors | Odor Detection Threshold (in water) |

| Methyl this compound | Fruity, sweet, berry, pineapple, apple, banana, green melon, tropical[1] | Data not available |

| Ethyl this compound | Fruity, apple, pineapple, melon, creamy[2] | Data not available |

Experimental Protocols for Sensory Analysis

The sensory analysis of this compound isomers relies on a combination of instrumental and human panel-based techniques. Gas Chromatography-Olfactometry (GC-O) is a powerful tool for separating volatile compounds and identifying which ones are odor-active.[2][3][4][5][6] This is often complemented by descriptive sensory analysis using trained human panelists to provide detailed odor profiles.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[2][5]

Objective: To separate the volatile components of a sample containing this compound isomers and identify the retention times of odor-active compounds.

Methodology:

-

Sample Preparation: Dilute the this compound isomer in an appropriate solvent (e.g., deodorized ethanol or water) to a concentration suitable for GC analysis and sensory perception.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP). The column effluent is split between the FID and the ODP.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax) is typically used for flavor analysis.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 230 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Split Ratio: 10:1.

-

-

Olfactory Detection: A trained panelist sniffs the effluent from the ODP and records the time, duration, and description of any perceived odors.

-

Data Analysis: The olfactogram (a chromatogram of odor activity) is aligned with the FID chromatogram to correlate specific chemical compounds with their perceived odors.

Experimental Workflow for GC-O Analysis

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method that uses a trained panel to identify and quantify the sensory characteristics of a product.

Objective: To develop a detailed olfactory profile of this compound isomers, including the intensity of various aroma attributes.

Methodology:

-

Panelist Selection and Training: Select 8-12 individuals based on their sensory acuity and ability to articulate perceptions. Train the panel with a range of fruity and ester-like reference standards to develop a common vocabulary for odor description.

-

Lexicon Development: Through a series of sessions, the panel comes to a consensus on a list of descriptive terms that best characterize the aroma of the this compound isomers.

-

Sample Preparation: Prepare a series of dilutions of each isomer in a neutral medium (e.g., water or mineral oil) to be presented to the panelists. Samples should be presented in coded, identical containers to avoid bias.

-

Evaluation: Panelists individually evaluate the samples in a controlled environment (odor-free, with consistent lighting and temperature). They rate the intensity of each descriptor from the lexicon on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").

-

Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine significant differences between the isomers and to visualize the sensory space.

Workflow for Quantitative Descriptive Analysis (QDA)

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Olfactory Signaling Pathway

The perception of odors, including those of this compound isomers, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are a large family of G-protein coupled receptors (GPCRs).

The binding of an odorant molecule to an OR triggers a conformational change in the receptor, which in turn activates an associated G-protein (typically Golf). This activation initiates a downstream signaling cascade:

-

G-protein Activation: The activated G-protein exchanges GDP for GTP.

-

Adenylate Cyclase Activation: The activated α-subunit of the G-protein stimulates adenylyl cyclase III.

-

cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (primarily Ca2+ and Na+) through the CNG channels leads to depolarization of the olfactory sensory neuron.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain for further processing.

The specific ORs that are activated by this compound isomers have not yet been fully identified, a process known as deorphanization.[7][8][9][10][11] Identifying these specific receptors is a key area for future research and would provide valuable insights into the structure-activity relationships that govern the perception of fruity esters.

Olfactory Signaling Pathway for Esters

Caption: Simplified diagram of the olfactory signaling pathway.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the olfactory profile and sensory analysis of this compound isomers. The fruity and sweet characteristics of these esters make them important compounds in various industries. While qualitative descriptions of their aromas are available, there is a clear need for more comprehensive quantitative data, particularly regarding the odor detection thresholds of the different isomers.

Future research should focus on:

-

Quantitative Sensory Analysis: Conducting rigorous sensory panel studies to determine the odor detection thresholds and detailed descriptive profiles for a wider range of this compound isomers.

-

Olfactory Receptor Deorphanization: Identifying the specific olfactory receptors that are activated by these esters to better understand the molecular basis of their perception.

-

Structure-Activity Relationship Studies: Correlating the chemical structure of the different isomers with their sensory properties to enable the predictive design of novel flavor and fragrance compounds.

By addressing these research gaps, a more complete understanding of the sensory science of this compound isomers can be achieved, paving the way for more precise and innovative applications in the fields of food science, fragrance development, and pharmacology.

References

- 1. methyl 2-methyl valerate [thegoodscentscompany.com]

- 2. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis [spkx.net.cn]

- 4. Gas chromatography-olfactometry in food flavour analysis [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pfigueiredo.org [pfigueiredo.org]

- 7. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Deorphanization of Human Olfactory Receptors in Yeast | Semantic Scholar [semanticscholar.org]

- 9. Deorphanization of Olfactory Trace Amine-Associated Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deorphanization of Olfactory Trace Amine-Associated Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]

The Ester Functional Group in 2-Methylpentanoate: A Technical Guide to Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of the ester functional group, with a specific focus on 2-methylpentanoate. Esters are a pivotal functional group in organic chemistry and are integral to the structure of numerous pharmaceuticals, agrochemicals, and specialty materials. Understanding their reactivity is paramount for the synthesis, modification, and metabolic profiling of active pharmaceutical ingredients (APIs). This document details the primary reaction pathways, provides comprehensive experimental protocols, and summarizes key data for methyl and ethyl this compound.

Physicochemical and Spectroscopic Data

The reactivity of an ester is influenced by its physical and electronic properties. The table below summarizes key data for methyl and ethyl this compound, common examples of this ester class.

| Property | Methyl this compound | Ethyl this compound |

| CAS Number | 2177-77-7 | 39255-32-8 |

| Molecular Formula | C₇H₁₄O₂ | C₈H₁₆O₂ |

| Molecular Weight | 130.18 g/mol | 144.21 g/mol |

| Boiling Point | ~45 °C @ 0.20 mm Hg | 152-153 °C (lit.) |

| Density | 0.875-0.881 g/mL | 0.864 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.400-1.405 | 1.403 (lit.) |

| Appearance | Pale yellow liquid | Colorless to pale yellow liquid |

| IR Spectroscopy (Vapor) | Data available | Data available |

| GC-MS | Data available | Data available |

Core Reactivity Pathways of the Ester Functional Group

The ester functional group is characterized by a carbonyl carbon (C=O) bonded to an alkoxy group (-OR'). This arrangement makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The primary reactions are nucleophilic acyl substitutions, where the alkoxy group is replaced by an incoming nucleophile, and reductions, which cleave the C-O single bond.

A summary of the key reactions discussed in this guide is presented below.

| Reaction Type | Reagents | General Products |

| Base-Promoted Hydrolysis | Aqueous NaOH or KOH, Heat | Carboxylate Salt + Alcohol |

| Acid-Catalyzed Hydrolysis | Aqueous H₃O⁺ (e.g., H₂SO₄/H₂O), Heat | Carboxylic Acid + Alcohol |

| Transesterification | R'-OH, Acid or Base Catalyst, Heat | New Ester + Original Alcohol |

| Reduction | 1. LiAlH₄ in Ether/THF; 2. H₃O⁺ workup | Two Alcohols |

| Grignard Reaction | 1. Excess R'-MgX in Ether/THF; 2. H₃O⁺ workup | Tertiary Alcohol |

Hydrolysis: Cleavage by Water

Hydrolysis is the cleavage of an ester back to its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base and is a fundamental pathway in both organic synthesis and drug metabolism.

Base-Promoted Hydrolysis (Saponification)

Under basic conditions, the hydrolysis of an ester is an irreversible process that produces a carboxylate salt and an alcohol. The term "saponification" originates from the use of this reaction in soap making from fats and oils. The reaction is driven to completion by the deprotonation of the carboxylic acid intermediate by the base.

Unveiling Nature's Arsenal: A Technical Guide to the Discovery of Natural Products with 2-Methylpentanoate Moieties

For Immediate Release

A deep dive into the discovery of novel natural products is crucial for the advancement of drug development and scientific research. This technical guide serves as an in-depth resource for researchers, scientists, and professionals in the field, focusing on the identification, characterization, and potential applications of natural products incorporating 2-methylpentanoate moieties. While the discovery of entirely new molecules with this specific functional group is a continuous pursuit, this document outlines the established methodologies and frameworks by examining a representative discovery of a sesquiterpenoid derivative.

Introduction: The Significance of the this compound Moiety

Natural products have long been a cornerstone of drug discovery, providing complex and diverse chemical scaffolds that have led to numerous therapeutic agents. The this compound moiety, a six-carbon branched-chain ester, is a fascinating structural component that can influence the lipophilicity, steric interactions, and ultimately, the biological activity of a parent molecule. Its incorporation into natural product skeletons, such as sesquiterpenoids, can confer unique pharmacological properties, making the search for and characterization of such compounds a significant endeavor in natural product chemistry.

A Case Study: Discovery and Characterization of a Eudesmane Sesquiterpenoid with a this compound Ester

While the quest for novel compounds is ongoing, we can establish a comprehensive framework for discovery by examining the isolation and characterization of a known eudesmane sesquiterpenoid featuring a this compound ester. This section will detail the typical workflow and data generated in such a discovery.

Isolation and Purification

The initial step in the discovery of a new natural product is the collection and extraction of the source organism, which could be a marine invertebrate, a plant, or a microorganism. A typical workflow for the isolation of a target compound is as follows:

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental for establishing the carbon skeleton and the connectivity of atoms within the molecule. The characteristic signals for a this compound moiety would be readily identifiable in the ¹H and ¹³C NMR spectra.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its molecular formula.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule and the presence of any chromophores.

Quantitative Data Summary

The following tables summarize the type of quantitative data that would be collected and presented for a newly discovered natural product containing a this compound moiety.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₂₁H₃₄O₃ |

| Molecular Weight | 350.5 |

| Optical Rotation [α]D²⁵ | +50.0 (c 0.1, CHCl₃) |

| UV (MeOH) λmax (log ε) | 210 (3.5) nm |

| IR (film) νmax | 2950, 1730, 1640, 1450, 1240 cm⁻¹ |

| HRESIMS m/z [M+Na]⁺ | 373.2399 (calcd. for C₂₁H₃₄O₃Na, 373.2406) |

Table 2: ¹H NMR Data (500 MHz, CDCl₃)

| Position | δH (ppm), mult. (J in Hz) |

| 1' | 2.30, m |

| 2' | 1.10, d (7.0) |

| 3' | 1.40, m |

| 4' | 1.60, m |

| 5' | 0.90, t (7.5) |

| Other | Relevant signals |

Table 3: ¹³C NMR Data (125 MHz, CDCl₃)

| Position | δC (ppm) |

| C-1' | 176.0 |

| C-2' | 41.5 |

| C-3' | 34.0 |

| C-4' | 20.0 |

| C-5' | 14.0 |

| Other | Relevant signals |

Biological Activity and Potential Signaling Pathways

Natural products are often screened for a wide range of biological activities. A compound containing a this compound moiety might exhibit activities such as cytotoxicity against cancer cell lines, antimicrobial effects, or anti-inflammatory properties.

Should a compound show significant activity, further studies would be conducted to elucidate its mechanism of action, which may involve the modulation of specific signaling pathways. For instance, a cytotoxic compound might induce apoptosis through the caspase signaling cascade.

Detailed Experimental Protocols

This section provides a template for the detailed methodologies that would be included in a research publication reporting the discovery of a new natural product.

General Experimental Procedures

Standard laboratory equipment and procedures are employed for all experiments. Optical rotations are measured on a digital polarimeter. UV spectra are recorded on a UV-Vis spectrophotometer. IR spectra are obtained on an FT-IR spectrometer. NMR spectra are recorded on a 500 MHz spectrometer, and chemical shifts are reported in ppm relative to the solvent peak. HRESIMS data are acquired on a Q-TOF mass spectrometer.

Collection and Identification of Source Material

The source organism is collected from a specific location and identified by a taxonomist. A voucher specimen is deposited in a recognized repository.

Extraction and Isolation

The collected biomass (1 kg) is minced and extracted with a 1:1 mixture of MeOH and CH₂Cl₂ (3 x 5 L). The combined extracts are concentrated under reduced pressure to yield a crude extract (50 g). The crude extract is then subjected to a series of chromatographic separations, including silica gel column chromatography and reversed-phase HPLC, to yield the pure compound (10 mg).

Spectroscopic Data of Compound X

-

Compound X: Colorless oil; [α]D²⁵ +50.0 (c 0.1, CHCl₃); UV (MeOH) λmax (log ε) 210 (3.5) nm; IR (film) νmax 2950, 1730, 1640, 1450, 1240 cm⁻¹; ¹H NMR (CDCl₃, 500 MHz) and ¹³C NMR (CDCl₃, 125 MHz), see Table 2 and Table 3; HRESIMS m/z 373.2399 [M+Na]⁺ (calcd. for C₂₁H₃₄O₃Na, 373.2406).

Bioactivity Assays

The isolated compound is tested for its cytotoxicity against a panel of human cancer cell lines (e.g., A549, HCT116, MCF-7) using the MTT assay. The IC₅₀ values are calculated from the dose-response curves.

Conclusion and Future Directions

The discovery of new natural products containing the this compound moiety holds significant promise for the development of novel therapeutic agents. The methodologies and frameworks outlined in this technical guide provide a comprehensive overview of the discovery process, from isolation and structure elucidation to the evaluation of biological activity. Future research in this area will undoubtedly benefit from advancements in analytical techniques and high-throughput screening methods, accelerating the identification and characterization of these valuable natural compounds.

Methodological & Application

Application Notes and Protocols for the Analysis of 2-Methylpentanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the analysis of 2-Methylpentanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile ester, is a compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and metabolomics. The methodology detailed below outlines two primary sample preparation techniques—Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis and Liquid-Liquid Extraction (LLE) for bulkier samples—followed by a robust GC-MS method for separation, identification, and quantification. This protocol is designed to be a reliable resource for researchers and professionals requiring accurate and reproducible analysis of this compound.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] This combination allows for the effective separation of volatile and semi-volatile compounds from a mixture and their subsequent identification and quantification based on their mass-to-charge ratio and fragmentation patterns.[1] this compound is a fatty acid methyl ester that can be analyzed effectively using GC-MS. The choice of sample preparation is crucial and depends on the sample matrix and the concentration of the analyte.[2] Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique ideal for the extraction of volatile compounds from a sample's headspace, minimizing matrix effects.[1][3] For samples where the analyte is less volatile or present in a more complex matrix, traditional liquid-liquid extraction may be more suitable.[4]

Experimental Protocols

Sample Preparation

Two primary methods for sample preparation are presented below. The choice of method will depend on the sample matrix and the specific research question.

1.1. Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for the analysis of volatile this compound in liquid or solid samples.[1]

Materials:

-

20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa[1]

-

SPME fiber assembly (e.g., 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB))[1]

-

Heater/agitator for headspace vials

-

Analytical balance

Procedure:

-

Sample Aliquoting: Accurately weigh 1-5 g of a solid sample or pipette 1-5 mL of a liquid sample into a 20 mL headspace vial.[1]

-

Internal Standard Spiking (Optional but Recommended for Quantification): Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound with a different retention time).

-

Vial Sealing: Immediately seal the vial with the magnetic screw cap.

-

Incubation and Extraction: Place the vial in the heater/agitator. Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[5]

-

SPME Fiber Exposure: After incubation, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) to allow for the adsorption of the analytes.[5]

-

Desorption: Retract the fiber and immediately insert it into the hot inlet of the gas chromatograph for thermal desorption.[5]

1.2. Liquid-Liquid Extraction (LLE)

This method is suitable for extracting this compound from aqueous sample matrices.[4]

Materials:

-

Separatory funnel (50 mL)[4]

-

Dichloromethane (DCM), GC-grade[4]

-

Sodium chloride (NaCl), analytical grade[4]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Glass vials with PTFE-lined septa[4]

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Pipette 10 mL of the aqueous sample into a 50 mL separatory funnel.[4]

-

Salting Out: Add 2 g of NaCl to the separatory funnel to increase the ionic strength of the aqueous phase, which enhances the partitioning of the analyte into the organic solvent.[4]

-

Extraction: Add 5 mL of dichloromethane to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.[4]

-

Phase Separation: Allow the layers to separate for 5 minutes. The dichloromethane layer will be the bottom layer.[4]

-

Collection of Organic Layer: Drain the lower organic layer into a clean, dry glass vial.[4]

-

Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 5 mL portion of dichloromethane to ensure complete extraction.[4]

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen.

-

Transfer: Transfer the final extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Analysis

The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[6] |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[7] |

| Inlet Temperature | 250°C[8] |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 1:50 for higher concentrations)[1][7] |

| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes[7][9] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV[10] |

| Ion Source Temperature | 230°C[11] |

| Transfer Line Temperature | 250°C[11] |

| Mass Scan Range | m/z 40-300[7] |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Quantitative data for this compound analysis should be presented in a clear and structured manner. Below is a table summarizing key quantitative parameters.

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| This compound | To be determined experimentally | 88[10] | 57, 101[10][11] | To be determined experimentally | To be determined experimentally |

| Internal Standard | To be determined experimentally | To be determined experimentally | To be determined experimentally | N/A | N/A |

Note: Retention time will vary depending on the specific GC column and conditions used. LOD and LOQ are method-dependent and should be experimentally determined.[1]

Visualization

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. polymersolutions.com [polymersolutions.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. shimadzu.com [shimadzu.com]

- 8. postnova.com [postnova.com]

- 9. mdpi.com [mdpi.com]

- 10. Methyl this compound | C7H14O2 | CID 519890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis of Ethyl 2-Methylpentanoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 2-methylpentanoate, a valuable ester intermediate in the pharmaceutical and fragrance industries. The synthesis is achieved through Fischer esterification of 2-methylpentanoic acid with ethanol, utilizing a strong acid catalyst. This application note includes a comprehensive experimental procedure, tabulated quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism and is reversible.[3] To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the more economical alcohol, is used, and/or the water formed during the reaction is removed.[4] Ethyl this compound is an important building block in the synthesis of various organic molecules and active pharmaceutical ingredients. Its branched-chain structure can impart unique properties to larger molecules.

Data Presentation

The following tables summarize the key quantitative data associated with the reactants and the product.

Table 1: Reactant Properties

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| 2-Methylpentanoic Acid | C₆H₁₂O₂ | 116.16 | 0.927 | 196-197 |

| Ethanol | C₂H₆O | 46.07 | 0.789 | 78 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.84 | 337 |

Table 2: Product Specifications and Spectroscopic Data

| Product | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |

| Ethyl this compound | C₈H₁₆O₂ | 144.21 | Colorless liquid | 152-153 |

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃) | δ (ppm): 4.11 (q, 2H), 2.33 (m, 1H), 1.65-1.40 (m, 4H), 1.24 (t, 3H), 1.13 (d, 3H), 0.90 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 176.4, 60.2, 41.5, 34.2, 20.6, 17.1, 14.2, 14.0 |

| IR (neat) | ν (cm⁻¹): 2962, 2934, 2875, 1735 (C=O), 1460, 1378, 1179 (C-O) |

Experimental Protocol

This protocol is adapted from general Fischer esterification procedures.[5][6]

Materials:

-

2-Methylpentanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (optional, for high purity)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 2-methylpentanoic acid (e.g., 0.1 mol, 11.62 g) and an excess of absolute ethanol (e.g., 0.4 mol, 23.3 mL).

-

Catalyst Addition: While stirring the mixture, slowly add concentrated sulfuric acid (e.g., 0.5 mL) dropwise.

-